molecular formula C10H19N3O B3034259 2-cyano-N-[3-(diethylamino)propyl]acetamide CAS No. 15029-14-8

2-cyano-N-[3-(diethylamino)propyl]acetamide

Cat. No.: B3034259
CAS No.: 15029-14-8
M. Wt: 197.28 g/mol
InChI Key: GMAXPLZAXLQROQ-UHFFFAOYSA-N
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Description

2-cyano-N-[3-(diethylamino)propyl]acetamide is an organic compound with the molecular formula C10H19N3O. It is a nitrile derivative and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a propyl chain with a diethylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[3-(diethylamino)propyl]acetamide typically involves the reaction of diethylamine with 3-chloropropionitrile, followed by the addition of acetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Diethylamine reacts with 3-chloropropionitrile in the presence of a base such as sodium hydroxide to form 3-(diethylamino)propionitrile.

    Step 2: The resulting 3-(diethylamino)propionitrile is then reacted with acetamide under reflux conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[3-(diethylamino)propyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other derivatives.

    Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

    Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.

Major Products Formed

    Substitution Reactions: Formation of substituted amides or nitriles.

    Condensation Reactions: Formation of imines or other condensation products.

    Hydrolysis: Formation of carboxylic acids or amides.

Scientific Research Applications

2-cyano-N-[3-(diethylamino)propyl]acetamide has a wide range of applications in scientific research, including:

  • **Chemistry

Properties

IUPAC Name

2-cyano-N-[3-(diethylamino)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-3-13(4-2)9-5-8-12-10(14)6-7-11/h3-6,8-9H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAXPLZAXLQROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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